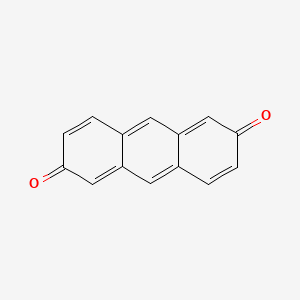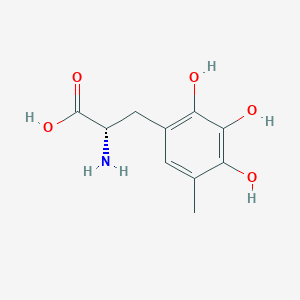![molecular formula C20H39O7P2-3 B14591904 [Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate CAS No. 61252-15-1](/img/structure/B14591904.png)
[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate typically involves the reaction of 3,7,11,15-tetramethylhexadec-2-enol with phosphoryl chloride in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,7,11,15-tetramethylhexadec-2-enol+Phosphoryl chloride→[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological systems and as a model compound for understanding phosphate metabolism.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and activation of the compound. The molecular pathways involved include phosphorylation and dephosphorylation processes, which are essential for various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate include:
Phosphatidylcholines: Commonly found in biological membranes.
Phosphatidylethanolamines: Another class of phospholipids with similar structural features.
Phosphatidylserines: Known for their role in cell signaling and apoptosis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a long carbon chain with multiple methyl groups and a phosphate group. This structural uniqueness imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
61252-15-1 |
|---|---|
Molekularformel |
C20H39O7P2-3 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
[oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/p-3 |
InChI-Schlüssel |
ITPLBNCCPZSWEU-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


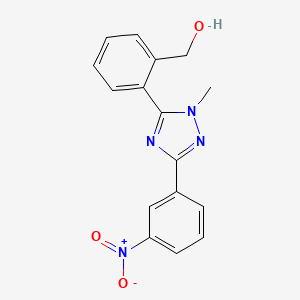

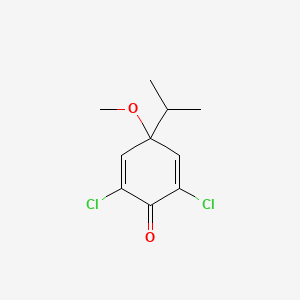

![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

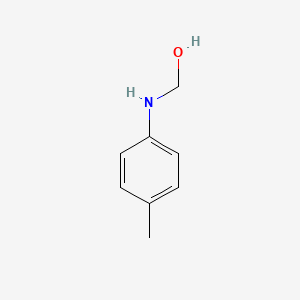

![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)

